molecular formula C21H26N2 B5235642 N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine

N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine

Cat. No.: B5235642
M. Wt: 306.4 g/mol
InChI Key: LBWUOSFEIJQALZ-UHFFFAOYSA-N
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Description

N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine is a chemical compound that features a carbazole moiety linked to a cyclohexanamine group. Carbazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with cyclohexanamine. The reaction is often carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions in ethanol. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine involves its interaction with specific molecular targets and pathways. For instance, carbazole derivatives are known to exhibit antiproliferative and cytotoxic activities by inducing apoptosis in cancer cells. This is often mediated through the activation of caspases and the upregulation of pro-apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a carbazole moiety with a cyclohexanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(9-ethylcarbazol-3-yl)methyl]cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2/c1-2-23-20-11-7-6-10-18(20)19-14-16(12-13-21(19)23)15-22-17-8-4-3-5-9-17/h6-7,10-14,17,22H,2-5,8-9,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWUOSFEIJQALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNC3CCCCC3)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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